1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine are MDA-MB-231 human breast cancer cells . This compound has been evaluated for its efficacy in inhibiting the proliferation of these cells .
Mode of Action
1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine interacts with its targets by inhibiting their proliferation
Biochemical Pathways
Given its inhibitory effect on mda-mb-231 human breast cancer cells, it can be inferred that it likely affects pathways related to cell proliferation and survival .
Result of Action
The molecular and cellular effects of 1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine’s action include the inhibition of MDA-MB-231 human breast cancer cell proliferation . This suggests that the compound may have potential as a therapeutic agent in the treatment of breast cancer.
Biochemical Analysis
Biochemical Properties
It is known that the piperazine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron
Cellular Effects
Preliminary studies suggest that similar compounds may have inhibitory effects on MDA-MB-231 human breast cancer cell proliferation
Molecular Mechanism
It is known that the piperazine nucleus found in a broad range of biologically active compounds can act on various pharmacological targets
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 1-benzhydryl-piperazine with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the piperazine ring.
Substitution Reactions: These can occur at the benzhydryl or methoxyphenyl groups
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine and dichloromethane.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in inhibiting the proliferation of breast cancer cells.
Biology: The compound’s interactions with various biological targets make it a candidate for studying cellular pathways and mechanisms.
Comparison with Similar Compounds
- 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine
- 1-Benzhydryl-4-phenylmethane sulfonyl piperazine
- 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine
Comparison: 1-(DIPHENYLMETHYL)-4-(3-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the presence of the 3-methoxyphenyl group, which may confer distinct biological activities compared to its analogs. For instance, the position of the methoxy group can influence the compound’s binding affinity to biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
1-benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-29-22-13-8-14-23(19-22)30(27,28)26-17-15-25(16-18-26)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,19,24H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGMZIXKKLEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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